molecular formula C16H15ClN4O5S2 B2993075 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide CAS No. 900001-64-1

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2993075
CAS No.: 900001-64-1
M. Wt: 442.89
InChI Key: VOKRKUFBGAKQES-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN4O5S2 and its molecular weight is 442.89. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

Research has shown the design and synthesis of azole derivatives, including 1,3,4-oxadiazole, which have been evaluated for their antimicrobial activities. These compounds, starting from furan-2-carbohydrazide, displayed activity against tested microorganisms, suggesting potential use in combating microbial infections (Başoğlu et al., 2013).

Anticancer Agents

A series of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids were synthesized and evaluated as anticancer agents. Some of these compounds showed strong anticancer activity in vitro, indicating their potential as therapeutic agents for cancer treatment (Rehman et al., 2018).

Alzheimer’s Disease Treatment

Derivatives synthesized for Alzheimer’s disease treatment exhibited enzyme inhibition activity against acetylcholinesterase (AChE), a key enzyme involved in the progression of Alzheimer’s disease. These findings support their potential as new drug candidates for treating Alzheimer’s (Rehman et al., 2018).

Antibacterial Potentials

Acetamide derivatives bearing azinane and 1,3,4-oxadiazole cores were synthesized and evaluated for their antibacterial potentials. These studies indicate moderate inhibitory activity, suggesting a pathway for developing new antibacterial agents (Iqbal et al., 2017).

Drug Discovery and Patent Insights

Patent analyses reveal the diverse applications of compounds structurally related to the query compound in drug discovery, highlighting their use as receptor agonists and in the treatment of migraines, among other applications (Habernickel, 2001).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O5S2/c17-12-3-4-13(27-12)28(23,24)21-7-5-10(6-8-21)14(22)18-16-20-19-15(26-16)11-2-1-9-25-11/h1-4,9-10H,5-8H2,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOKRKUFBGAKQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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